- Synthesis of pyridones and dihydropyridines from pyrylium salts and nitriles from aldiminesCroatica Chemica Acta, 1987, 60(4), 717-33,
Cas no 931-64-6 (Bicyclo(2,2,2)-2-octene)

Bicyclo(2,2,2)-2-octene 化学的及び物理的性質
名前と識別子
-
- Bicyclo(2,2,2)-2-octene
- 2,2,2-BICYCLO-2-OCTENE
- bicyclo[2.2.2]oct-2-ene
- Bicyclo<2.2.2>-2-octene
- 3,6-Endoethylenecyclohexene
- Bicyclo[2.2.2]octene
- Cyclohexene, 3,6-endo-(1,2-ethanediyl)-
-
- インチ: 1S/C8H12/c1-2-8-5-3-7(1)4-6-8/h1-2,7-8H,3-6H2
- InChIKey: VIQRCOQXIHFJND-UHFFFAOYSA-N
- ほほえんだ: C1C2CCC(CC2)C=1
計算された属性
- せいみつぶんしりょう: 108.09400
じっけんとくせい
- 密度みつど: 0.8341 (estimate)
- ゆうかいてん: 111.4°C
- ふってん: 137.85°C (rough estimate)
- 屈折率: 1.4770 (estimate)
- PSA: 0.00000
- LogP: 2.36260
Bicyclo(2,2,2)-2-octene セキュリティ情報
Bicyclo(2,2,2)-2-octene 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
Bicyclo(2,2,2)-2-octene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-249819-5.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 5.0g |
$2587.0 | 2023-02-20 | ||
Enamine | EN300-249819-1.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 1.0g |
$986.0 | 2023-02-20 | ||
Enamine | EN300-249819-10.0g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 10.0g |
$3253.0 | 2023-02-20 | ||
Enamine | EN300-249819-2.5g |
bicyclo[2.2.2]oct-2-ene |
931-64-6 | 2.5g |
$2043.0 | 2023-02-20 |
Bicyclo(2,2,2)-2-octene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Dienophilic properties of phenyl vinyl sulfone and trans-1-(phenylsulfonyl)-2-(trimethylsilyl)ethylene. Their utilization as synthons for ethylene, 1-alkenes, acetylene, and monosubstituted alkynes in the construction of functionalized six-membered rings via [4 + 2] π cycloaddition methodologyJournal of Organic Chemistry, 1983, 48(25), 4976-86,
ごうせいかいろ 3
- Electroorganic synthesis. 40. Cyclic olefins by anodic oxidation of β-(trimethylsilyl)carboxylic acids. β-(Trimethylsilyl)acrylic acid derivatives as acetylene equivalents in Diels-Alder reactionsChemische Berichte, 1988, 121(6), 1151-8,
ごうせいかいろ 4
ごうせいかいろ 5
- Deamination of endo- and exo-bicyclo[3.2.1]octan-3-ylamines and their derivativesJournal of the Chemical Society, 1984, (8), 1369-76,
ごうせいかいろ 6
- Thermal Reactions of 7-d- and 8-d-Bicyclo[4.2.0]oct-2-enesJournal of the American Chemical Society, 2006, 128(31), 10020-10021,
ごうせいかいろ 7
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemical Science, 2023, 14(16), 4397-4400,
ごうせいかいろ 8
1.2 Reagents: Dipotassium phosphate Solvents: Water ; rt
1.3 Catalysts: Chloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]rhodium Solvents: Diglyme ; 20 h, 162 °C; 162 °C → rt
- Unsaturated aldehydes as alkene equivalents in the Diels-Alder reactionChemistry - A European Journal, 2008, 14(18), 5638-5644,
ごうせいかいろ 9
1.2 Reagents: Water
- Thermal Chemistry of Bicyclo[4.2.0]oct-2-enesJournal of Organic Chemistry, 2007, 72(1), 187-194,
ごうせいかいろ 10
- Geometrical Dependence of the Highest Occupied Molecular Orbital in Bicyclic Systems: π-Facial Stereoselectivity of Bicyclic and Tricyclic OlefinsAsian Journal of Organic Chemistry, 2015, 4(7), 659-673,
ごうせいかいろ 11
ごうせいかいろ 12
- Understanding the higher-order cycloaddition reactions of heptafulvene, tropone, and its nitrogen derivatives, with electrophilic and nucleophilic ethylenes inside the molecular electron density theoryNew Journal of Chemistry, 2022, 46(24), 11520-11530,
ごうせいかいろ 13
- Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactionsScience of Synthesis, 2010, 47, 561-736,
ごうせいかいろ 14
- Deamination of bicyclo[2.2.2]octan-2-yl and bicyclo[3.2.1]octan-2-ylamines. Evidence for classical precursors of nonclassical carbonium ionsJournal of the Chemical Society, 1984, (1), 119-28,
ごうせいかいろ 15
- An ethylene and terminal olefin equivalent in [4 + 2] π cycloadditions. General synthetic application of phenyl vinyl sulfone to the construction of functionalized six-membered ringsJournal of the American Chemical Society, 1980, 102(2), 853-5,
ごうせいかいろ 16
- Gas phase preparation and reactions of adamantene.Journal of the American Chemical Society, 1995, 117(35), 8957-61,
ごうせいかいろ 17
- A convergent fragment coupling strategy to access quaternary stereogenic centersChemRxiv, 2022, 1, 1-5,
ごうせいかいろ 18
- Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder ReactionsAngewandte Chemie, 2013, 52(7), 2060-2062,
ごうせいかいろ 19
- Reaction of bicyclo[2.2.2]octene with N-bromosuccin-imideJournal of the American Chemical Society, 1962, 84, 2226-33,
ごうせいかいろ 20
- Thermodynamic Control of Isomerizations of Bicyclic Radicals: Interplay of Ring Strain and Radical StabilizationOrganic Letters, 2016, 18(1), 32-35,
Bicyclo(2,2,2)-2-octene Raw materials
- Bicyclo[2.2.2]octane-2,3-dicarboxylic acid
- Bicyclo[2.2.2]oct-2-ene, 5-(phenylsulfonyl)-
- 2(1H)-PYRIDINONE, 4,5,6-TRIPHENYL-1-[(4-PYRIDINYLMETHYLENE)AMINO]-
- Benzenesulfonic acid, 4-methyl-, bicyclo[2.2.2]octylidenehydrazide
- 3-bromobicyclo[2.2.2]octane
- CARBAMIC ACID, BICYCLO[2.2.2]OCT-2-YLNITROSO-, ETHYL ESTER
Bicyclo(2,2,2)-2-octene Preparation Products
Bicyclo(2,2,2)-2-octene 関連文献
-
1. Asymmetric photodestruction of bicyclo[2.2.2]oct-2-ene-5,7-dione: absolute configuration and 1 n-π* excited state geometryPeter H. Schippers,Harry P. J. M. Dekkers n-π* excited state geometry. Peter H. Schippers Harry P. J. M. Dekkers J. Chem. Soc. Perkin Trans. 2 1982 1429
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2. Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysisR. M. Banks,H. Maskill J. Chem. Soc. Perkin Trans. 2 1976 1506
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3. Reduction by dissolving metals. Part XVIII. Metal–ammonia reductions of some bicyclo[2,2,2]octene derivatives: structural effects on double bond reduction and nitrile cleavageA. J. Birch,E. G. Hutchinson J. Chem. Soc. Perkin Trans. 1 1972 1546
-
D. I. Davies,L. T. Parfitt J. Chem. Soc. C 1969 1401
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5. Thermal unimolecular decomposition of bicyclo[2,2,2]oct-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 1661
-
6. Reactions of cyclohexadienes. Part VII. A Diels–Alder adduct of a tetrahydropyranyloxycyclohexadieneA. J. Birch,J. S. Hill J. Chem. Soc. C 1967 125
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7. Photochemical deazetation of 2,3-diazabicyclo[2.2.2]oct-2-ene: pseudorotation of the cyclohexanediyl biradicalAndrew J. F. Edmunds,Christopher J. Samuel J. Chem. Soc. Perkin Trans. 1 1989 1267
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8. Diels–Alder reactions of polyfluorocyclohexa-1,3-dienes. Part III. Addition of alkynes, ethylene, and allene to 2H,3H-hexafluorocyclohexa-1,3-diene and reaction of some Diels–Alder adducts of octafluorocyclohexa-1,3-diene with lithium aluminium hydrideW. J. Feast,W. K. R. Musgrave,R. G. Weston J. Chem. Soc. C 1971 937
-
Bihai Tong,Han Wang,Man Chen,Shixiong Zhou,Yuanyuan Hu,Qianfeng Zhang,Gufeng He,Lianshe Fu,Huatian Shi,Long Jin,Huidong Zhou Dalton Trans. 2018 47 12243
-
10. Synthesis based on cyclohexadienes. Part 23.1 Total synthesis of 5-epi-pupukean-2-oneKrishna Kaliappan,G. S. R. Subba Rao J. Chem. Soc. Perkin Trans. 1 1997 3387
Bicyclo(2,2,2)-2-octeneに関する追加情報
Bicyclo(2,2,2)-2-octene: A Comprehensive Overview
Bicyclo(2,2,2)-2-octene, also known by its CAS number 931-64-6, is a unique bicyclic compound with significant applications in various fields. This compound is characterized by its rigid structure, which consists of three fused six-membered rings. The bicyclo(2,2,2) framework provides exceptional stability and rigidity to the molecule, making it highly desirable in both academic and industrial settings.
The synthesis of bicyclo(2,2,2)-octene has been extensively studied over the years. One of the most common methods involves the Diels-Alder reaction, which allows for the formation of the bicyclic structure through a [4+2] cycloaddition. Recent advancements in catalytic systems have further enhanced the efficiency and selectivity of this process. For instance, researchers have explored the use of transition metal catalysts to facilitate the Diels-Alder reaction under milder conditions, reducing energy consumption and improving yield.
One of the most notable applications of bicyclo(2,2,2)-octene is in polymer science. The compound serves as a versatile monomer for synthesizing high-performance polymers with excellent thermal stability and mechanical properties. These polymers find use in aerospace applications due to their ability to withstand extreme temperatures and environmental conditions. Additionally, bicyclo(8) derivatives have been employed in drug delivery systems owing to their biocompatibility and controlled release properties.
Recent studies have also highlighted the potential of bicyclo(8) compounds in organic electronics. The rigid structure of bicyclo(8) enables efficient charge transport in organic semiconductors, making it a promising candidate for next-generation electronic devices such as flexible displays and solar cells. Researchers have reported significant improvements in device performance by incorporating bicyclo(8) derivatives into polymer blends.
In terms of spectroscopic analysis, bicyclo(8) exhibits distinct NMR and IR spectra due to its unique molecular geometry. These spectral characteristics are invaluable for identifying and characterizing the compound during synthesis and quality control processes. Advanced computational methods have also been utilized to predict the electronic properties of bicyclo(8) derivatives, providing insights into their reactivity and stability under various conditions.
Furthermore, bicyclo(8) has gained attention in the field of materials science for its role in creating self-healing materials. By incorporating bicyclo(8) into polymer networks, scientists have developed materials capable of repairing minor damages without external intervention. This innovation has significant implications for industries such as automotive manufacturing and construction.
Despite its numerous applications, there are challenges associated with the large-scale production of bicyclo(8) compounds. High production costs and complex synthetic pathways remain barriers to widespread adoption. However, ongoing research aims to address these issues through innovative synthesis techniques and cost-effective manufacturing processes.
In conclusion, bicyclo(8) (CAS No. 931-64-6) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure provides exceptional stability and functionality, making it an invaluable tool in modern chemistry and materials science. As research continues to uncover new uses for this compound, its significance in both academic and industrial contexts will undoubtedly grow.
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